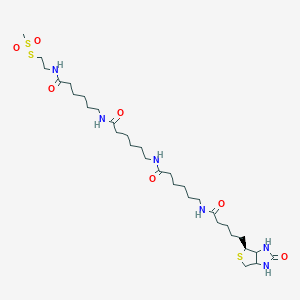
(R)-Desmethyl Citalopram Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-Desmethyl Citalopram Hydrochloride” is a derivative of Citalopram . Citalopram is an antidepressant that belongs to a group of medicines known as selective serotonin reuptake inhibitors (SSRIs) . These medicines are thought to work by increasing the activity of a chemical called serotonin in the brain .
Wissenschaftliche Forschungsanwendungen
Neuroscience: Neurotransmitter Monitoring
®-Desmethyl Citalopram Hydrochloride, as a derivative of citalopram, is used in neuroscience to understand the modulation of serotonin levels in the brain. It serves as a tool to study the effects of selective serotonin reuptake inhibitors (SSRIs) on neurotransmission, which is crucial for treating depression and other psychiatric disorders .
Pharmacology: Drug Efficacy and Side Effects
In pharmacology, this compound is instrumental in researching the efficacy of antidepressants. It helps in examining the pharmacodynamics and pharmacokinetics of drugs, understanding their therapeutic effects, and monitoring side effects, including drug interactions and contraindications .
Biochemistry: Enzyme Activity Studies
Biochemists utilize ®-Desmethyl Citalopram Hydrochloride to study its influence on various enzymes involved in neurotransmitter pathways. It’s particularly useful in assays that measure the activity of enzymes like monoamine oxidase and others relevant to serotonin metabolism .
Medical Diagnostics: Biomarker Detection
In medical diagnostics, the compound is used as a biomarker to diagnose and monitor the progression of depression and related disorders. It aids in the development of diagnostic tests that measure drug levels in biological samples, ensuring proper dosing and treatment monitoring .
Environmental Science: Ecotoxicology
Environmental scientists use ®-Desmethyl Citalopram Hydrochloride to study the impact of pharmaceuticals on aquatic life. It’s used in ecotoxicology to assess the risk and effects of SSRIs on non-target organisms in the environment .
Analytical Chemistry: Sensor Development
Analytical chemists develop sensors using ®-Desmethyl Citalopram Hydrochloride for rapid and selective detection of citalopram in various samples. These sensors are crucial for quality control in pharmaceutical manufacturing and for environmental monitoring .
Optical Detection: Fluorescence Quenching Studies
The compound’s role in optical detection involves the development of fluorescent probes for rapid detection. This application is significant in creating sensitive assays for research and clinical diagnostics .
Sediment-Water Systems: Interaction Studies
Research on the interaction of ®-Desmethyl Citalopram Hydrochloride with suspended sediments in water systems provides insights into the environmental fate of pharmaceuticals. This knowledge is essential for developing strategies to mitigate the environmental impact of drug residues .
Wirkmechanismus
Target of Action
The primary target of ®-Desmethyl Citalopram Hydrochloride, like its parent compound Citalopram, is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin (5-HT) at the terminals and cell bodies of serotonergic neurons .
Mode of Action
®-Desmethyl Citalopram Hydrochloride, as an SSRI, inhibits the reuptake of serotonin (5-HT) in the central nervous system (CNS), potentially through the inhibition of the serotonin transporter (SLC6A4) . This inhibition leads to an increase in the extracellular levels of 5-HT, enhancing serotonergic transmission .
Biochemical Pathways
The biochemical pathways affected by ®-Desmethyl Citalopram Hydrochloride involve the serotonergic system. By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission . This can lead to downstream effects such as mood elevation, which is why SSRIs are often used in the treatment of depression .
Pharmacokinetics
The pharmacokinetics of ®-Desmethyl Citalopram Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The clearance of the R-enantiomer is slower than the clearance of the S-enantiomer . The metabolic clearance of citalopram was found to be 8.6 L/h for R-citalopram . The clearance of desmethylcitalopram was 23.8 L/h for R-Desmethyl Citalopram . These properties can impact the bioavailability of the compound in the body.
Result of Action
The molecular and cellular effects of ®-Desmethyl Citalopram Hydrochloride’s action involve the potentiation of serotonergic activity in the CNS. This can lead to various effects such as mood elevation, reduction in anxiety, and other changes associated with increased serotonergic activity .
Eigenschaften
IUPAC Name |
(1R)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/t19-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIZNULSIBGJPJ-FSRHSHDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675805 |
Source


|
| Record name | (1R)-1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144010-85-5 |
Source


|
| Record name | (1R)-1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)
![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)
![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)




![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)
![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/no-structure.png)

